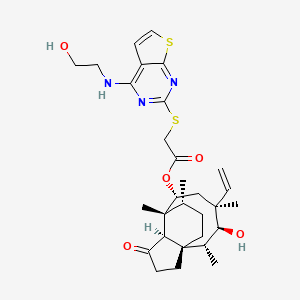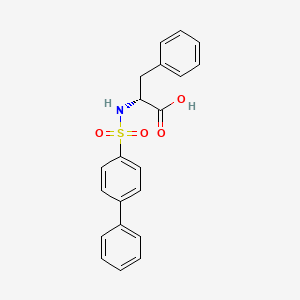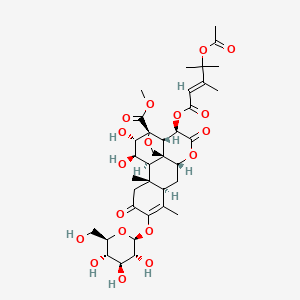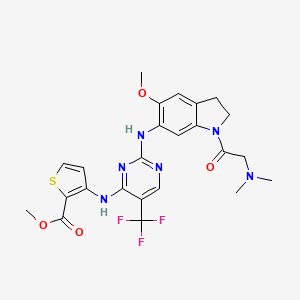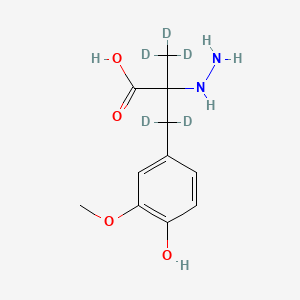
5'-Methylthioadenosine-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Methylthioadenosine-13C6 is a stable isotope-labeled compound of 5’-Methylthioadenosine. This compound is a nucleoside generated from S-adenosylmethionine during polyamine synthesis. It is known for its significant role in various biological processes, including tumor suppression by inhibiting tumor cell proliferation, invasion, and induction of apoptosis while controlling the inflammatory micro-environments of tumor tissue .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Methylthioadenosine-13C6 involves the incorporation of stable heavy isotopes of carbon into the 5’-Methylthioadenosine molecule. This process typically includes the following steps:
Starting Material: The synthesis begins with S-adenosylmethionine.
Thioether Formation: The ribose moiety is thio-substituted at the 5’ position by an S-alkyl group.
Isotope Labeling: The incorporation of 13C isotopes is achieved through specific chemical reactions that replace the natural carbon atoms with 13C-labeled carbon atoms.
Industrial Production Methods: Industrial production of 5’-Methylthioadenosine-13C6 involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes:
Automated Synthesis: Utilizing automated synthesizers to incorporate 13C isotopes efficiently.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Types of Reactions:
Oxidation: 5’-Methylthioadenosine-13C6 can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various nucleoside analogs with different functional groups.
科学的研究の応用
5’-Methylthioadenosine-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of polyamine synthesis.
Biology: Investigated for its role in regulating cell proliferation, apoptosis, and inflammation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its tumor-suppressing properties.
作用機序
The mechanism of action of 5’-Methylthioadenosine-13C6 involves its conversion to adenine and 5-methylthioribose-1-phosphate by the enzyme methylthioadenosine phosphorylase. This conversion is a crucial step in the methionine and purine salvage pathways. The compound exerts its effects by:
Inhibiting Tumor Cell Proliferation: By interfering with the synthesis of polyamines, which are essential for cell growth.
Inducing Apoptosis: Through the activation of apoptotic pathways.
Controlling Inflammation: By modulating the inflammatory micro-environment of tumor tissues
類似化合物との比較
5’-Methylthioadenosine: The non-labeled version of the compound.
S-Adenosylmethionine: The precursor molecule in the synthesis of 5’-Methylthioadenosine.
5’-Deoxy-5’-methylthioadenosine: Another nucleoside analog with similar biological properties.
Uniqueness: 5’-Methylthioadenosine-13C6 is unique due to its stable isotope labeling, which makes it an invaluable tool in metabolic studies and drug development. The incorporation of 13C isotopes allows for precise tracking and quantification in various biological systems, providing insights into the metabolic pathways and mechanisms of action .
特性
分子式 |
C11H15N5O3S |
|---|---|
分子量 |
303.29 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-((113C)methylsulfanyl(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1,2+1,5+1,7+1,8+1,11+1 |
InChIキー |
WUUGFSXJNOTRMR-TWZNKHQZSA-N |
異性体SMILES |
[13CH3]S[13CH2][13C@@H]1[13C@H]([13C@H]([13C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



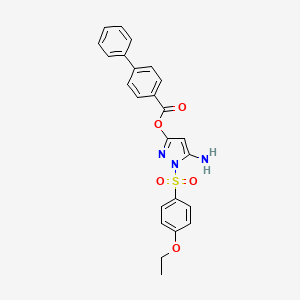
![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)
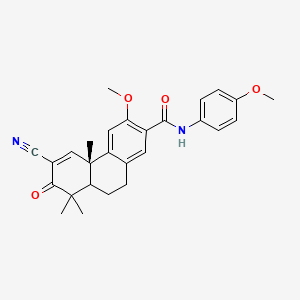
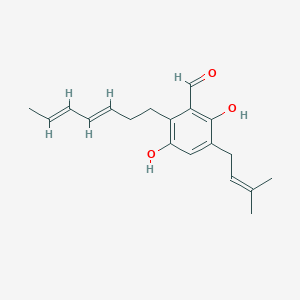
![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
